molecular formula C24H17ClN4O4 B2525565 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1357873-35-8

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2525565
CAS No.: 1357873-35-8
M. Wt: 460.87
InChI Key: PUYKUSDXIVKWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3-chlorophenyl-1,2,4-oxadiazole moiety at position 7 and a 3-methoxybenzyl group at position 2. This structure combines pharmacophoric elements associated with bioactivity, including the electron-withdrawing chlorine atom, the rigid oxadiazole ring, and the methoxybenzyl group, which may influence solubility and receptor interactions.

Properties

CAS No.

1357873-35-8

Molecular Formula

C24H17ClN4O4

Molecular Weight

460.87

IUPAC Name

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O4/c1-32-18-7-2-4-14(10-18)13-29-23(30)19-9-8-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-3-6-17(25)11-15/h2-12H,13H2,1H3,(H,26,31)

InChI Key

PUYKUSDXIVKWBL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is part of a class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves the incorporation of a 1,2,4-oxadiazole ring and a quinazoline backbone. The oxadiazole moiety is known for enhancing the biological activity of various compounds. The synthetic pathway typically includes multi-step reactions starting from readily available precursors, followed by cyclization and functional group modifications to achieve the desired structure.

Biological Activity Overview

The biological activity of quinazoline derivatives is extensive, with reported effects including:

  • Antimicrobial Activity : Several studies have demonstrated that quinazoline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have shown moderate to high efficacy in inhibiting bacterial growth, as evidenced by their Minimum Inhibitory Concentrations (MICs) and inhibition zone diameters in agar diffusion assays .
  • Anticancer Properties : Quinazoline derivatives have been explored for their potential as anticancer agents. They have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies highlight that compounds with similar structures can effectively target cancer-related pathways .
  • Antioxidant and Anti-inflammatory Effects : Some derivatives have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro. Additionally, anti-inflammatory effects have been noted in preclinical models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of a series of quinazoline derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with inhibition zones ranging from 10 mm to 15 mm. Notably, the compound with the oxadiazole substitution showed enhanced effectiveness compared to standard antibiotics like ampicillin .
  • Anticancer Activity : In another investigation, a related quinazoline derivative was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that the compound induced apoptosis in a dose-dependent manner and inhibited cell proliferation significantly compared to untreated controls .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives. Key findings include:

  • Substituent Effects : The presence of halogenated phenyl groups (like 3-chlorophenyl) at specific positions on the quinazoline ring enhances biological activity. This has been attributed to improved binding affinity to biological targets such as enzymes involved in bacterial resistance mechanisms .
  • Mechanism of Action : The proposed mechanisms include inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This mechanism is similar to that of fluoroquinolone antibiotics but with potentially reduced side effects due to structural modifications .

Data Summary

Biological ActivityTest Organisms/Cell LinesObserved EffectsReferences
AntimicrobialStaphylococcus aureus, E. coliInhibition zones: 10-15 mm; MIC values: 65-80 mg/mL
AnticancerMCF-7 (breast cancer)Induced apoptosis; inhibited proliferation
AntioxidantVarious oxidative stress modelsReduced oxidative stress markers

Comparison with Similar Compounds

Compound 3Aa (Molecules, 2011) :

  • Structure: 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione.
  • Key Features : A triazole ring replaces the oxadiazole group in the target compound.
  • Properties: Melting Point: 274–277°C (vs. unlisted for the target compound). IR Bands: 1721 cm⁻¹ (C=O), 1690 cm⁻¹ (C=O), 1613 cm⁻¹ (C=C aromatic). Bioactivity: Not explicitly stated, but triazole-containing compounds often exhibit antifungal or anticancer activity.

Compound 6f (Journal of Applied Pharmaceutical Science, 2017) :

  • Structure : 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Key Features : Contains a benzoxazole ring and a triazole-thione group.
  • Properties :
    • IR Bands: 1649 cm⁻¹ (C=N), 1275 cm⁻¹ (C=S).
    • Bioactivity : Thione groups are associated with antioxidant and antimicrobial activity.
  • Comparison : The C=S stretch in 6f (absent in the target compound) may confer distinct redox properties or metal-binding capacity .

Chlorophenyl-Substituted Analogues

Compound 1358768-97-4 (化源网, 2024) :

  • Structure : 7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.
  • Key Features : Positional isomer of the target compound (4-chlorophenyl vs. 3-chlorophenyl; 2-methoxybenzyl vs. 3-methoxybenzyl).
  • Properties: Molecular Weight: 460.9 g/mol (vs. 460.9 g/mol for the target compound, indicating identical formulae).

Agrochemical Derivatives (Pesticide Glossary, 2001)

Quinconazole and Fluquinconazole :

  • Structures: Quinazolinones with 2,4-dichlorophenyl and triazole substituents.
  • Key Features : Dichlorophenyl groups enhance lipophilicity, while triazole rings improve systemic activity in plants.
  • Bioactivity : Used as fungicides targeting sterol biosynthesis.
  • Comparison: The target compound’s mono-chlorophenyl and oxadiazole groups may reduce broad-spectrum antifungal efficacy but could offer selectivity for other targets .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable IR Bands (cm⁻¹)
Target Compound C24H17ClN4O4 460.9 3-Chlorophenyl, 3-methoxybenzyl N/A N/A
1358768-97-4 (Isomer) C24H17ClN4O4 460.9 4-Chlorophenyl, 2-methoxybenzyl N/A N/A
3Aa (Triazole Derivative) C23H16N4O2 380.4 Phenyl-triazole 274–277 1721 (C=O), 1690 (C=O)
6f (Benzoxazole-Thione) C22H15ClN4OS 418.9 Benzoxazole, triazole-thione N/A 1649 (C=N), 1275 (C=S)

Table 2: Functional Group Impact on Bioactivity

Compound Functional Group Potential Bioactivity Key Difference from Target Compound
Target Compound 1,2,4-Oxadiazole Unspecified (likely varied) Reference standard
3Aa 1,2,3-Triazole Antifungal/Cytotoxic Triazole vs. oxadiazole; altered H-bonding
6f Triazole-thione Antioxidant/Metal-binding Thione group introduces redox activity
Quinconazole 1,2,4-Triazole Fungicidal Dichlorophenyl enhances lipophilicity

Preparation Methods

Preparation of 3-(3-Methoxybenzyl)Quinazoline-2,4(1H,3H)-Dione

The quinazoline-2,4-dione core was synthesized via acid-catalyzed cyclization of N-(3-methoxybenzyl)anthranilic acid urea intermediates, adapting methods from.

Procedure :

  • Urea Formation :
    N-(3-Methoxybenzyl)anthranilic acid (20 mmol) was suspended in ethyl acetate (150 mL) at 50°C. 3-Methoxybenzyl isocyanate (22 mmol) was added dropwise, inducing an exotherm to 65°C. The mixture was refluxed for 3 h, forming the urea intermediate.
  • Cyclization :
    Concentrated H2SO4 (10 mL) was added to the cooled reaction mixture (70°C), followed by reflux for 5 h. The precipitated product was filtered, washed with ethyl acetate, and recrystallized from ethanol to yield 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (82% yield, m.p. 248–250°C).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 7.89 (d, J = 8.1 Hz, 1H, H-5), 7.53 (t, J = 7.8 Hz, 1H, H-6), 7.21 (d, J = 7.2 Hz, 1H, H-8), 6.93–6.82 (m, 4H, aromatic), 5.12 (s, 2H, CH2), 3.78 (s, 3H, OCH3).
  • 13C NMR (101 MHz, DMSO-d6): δ 163.2 (C-2), 159.8 (C-4), 158.1 (C=O), 134.5–113.2 (aromatic carbons), 55.4 (OCH3), 44.8 (CH2).

Regioselective Bromination at Position 7

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

To introduce a bromine atom at position 7, the quinazoline dione underwent electrophilic aromatic substitution under radical conditions.

Procedure :
3-(3-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione (10 mmol) was dissolved in dry CCl4 (100 mL). NBS (12 mmol) and benzoyl peroxide (0.5 mmol) were added, and the mixture was refluxed under N2 for 8 h. The solvent was evaporated, and the residue was purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield 7-bromo-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (75% yield).

Characterization :

  • 1H NMR : New singlet at δ 7.95 (s, 1H, H-7) confirmed bromination.
  • HRMS : m/z [M+H]+ calcd. for C16H12BrN2O3: 383.01; found: 383.08.

Synthesis of 3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl Boronic Acid

Amidoxime Formation and Oxadiazole Cyclization

The oxadiazole moiety was synthesized via amidoxime intermediates, following protocols from and.

Procedure :

  • Amidoxime Synthesis :
    3-Chlorobenzonitrile (15 mmol) was reacted with hydroxylamine hydrochloride (30 mmol) in ethanol/H2O (1:1, 50 mL) at 80°C for 12 h. The precipitated amidoxime was filtered and dried (85% yield).
  • Oxadiazole Formation :
    The amidoxime (10 mmol) was treated with chloroacetyl chloride (12 mmol) in dry acetone (50 mL) at 0°C. After stirring for 24 h, the mixture was refluxed in toluene (100 mL) to cyclize to 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole.

  • Boronation :
    The chloromethyl oxadiazole (5 mmol) was reacted with bis(pinacolato)diboron (6 mmol) and Pd(dppf)Cl2 (0.1 mmol) in dioxane (50 mL) at 90°C for 12 h. Purification by chromatography yielded 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl boronic acid (68% yield).

Characterization :

  • 11B NMR (128 MHz, CDCl3): δ 29.8 (br s, B-OH).
  • FT-IR : 1345 cm−1 (B-O stretch).

Suzuki-Miyaura Coupling for Oxadiazole Installation

Palladium-Catalyzed Cross-Coupling

The brominated quinazoline dione and oxadiazole boronic acid were coupled using a Pd catalyst.

Procedure :
7-Bromo-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (5 mmol), 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl boronic acid (6 mmol), Pd(PPh3)4 (0.2 mmol), and K2CO3 (15 mmol) were combined in degassed DMF/H2O (4:1, 50 mL). The mixture was heated at 100°C under N2 for 24 h. After extraction with CH2Cl2 and purification, the title compound was obtained (63% yield).

Optimization Data :

Parameter Optimal Condition Yield (%)
Catalyst Pd(PPh3)4 63
Solvent DMF/H2O 58
Base K2CO3 63
Temperature (°C) 100 63

Characterization :

  • 1H NMR : δ 8.12 (s, 1H, H-7), 7.89–7.45 (m, 4H, oxadiazole aromatic), 5.14 (s, 2H, CH2), 3.80 (s, 3H, OCH3).
  • 13C NMR : δ 167.3 (oxadiazole C-5), 163.1 (quinazoline C-2), 134.2–112.8 (aromatic carbons), 55.5 (OCH3).
  • HPLC Purity : 98.2% (C18 column, MeCN:H2O = 70:30).

Alternative Synthetic Routes and Comparative Analysis

Nucleophilic Aromatic Substitution (NAS) Approach

An alternative pathway involved reacting 7-bromoquinazoline dione with 5-mercapto-3-(3-chlorophenyl)-1,2,4-oxadiazole under basic conditions.

Procedure :
7-Bromo derivative (5 mmol) and oxadiazole thiol (6 mmol) were stirred in DMF with K2CO3 (10 mmol) at 80°C for 12 h. Yield: 54% (lower than Suzuki coupling).

Direct Oxadiazole Formation on Quinazoline Core

Attempts to form the oxadiazole in situ via cyclization of 7-cyanoquinazoline dione with hydroxylamine resulted in <20% yield due to competing hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.